
Benzenamine, N-chloro-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Benzenamine, N-chloro-3-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-chloroaniline. The nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the chlorination of 3-nitroaniline. This process uses chlorine gas (Cl2) or sodium hypochlorite (NaOCl) as the chlorinating agents. The reaction is conducted in an aqueous or organic solvent, and the temperature is carefully controlled to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-chloro-3-nitro-, often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact .
化学反应分析
Types of Reactions
Benzenamine, N-chloro-3-nitro-, undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation.
Substitution: Hydroxide ions (OH-), amines, and other nucleophiles.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Benzenamine, N-chloro-3-nitro-, has several applications in scientific research:
作用机制
The mechanism of action of Benzenamine, N-chloro-3-nitro-, involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, which influences the compound’s reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives . The amine group can form hydrogen bonds and interact with biological molecules, potentially affecting their function .
相似化合物的比较
Similar Compounds
Benzenamine, 3-nitro-: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Benzenamine, N-chloro-: Lacks the nitro group, resulting in different reactivity and applications.
Nitrobenzene: Lacks both the amine and chloro groups, leading to distinct chemical properties and uses.
Uniqueness
Benzenamine, N-chloro-3-nitro-, is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
属性
CAS 编号 |
57218-03-8 |
|---|---|
分子式 |
C6H5ClN2O2 |
分子量 |
172.57 g/mol |
IUPAC 名称 |
N-chloro-3-nitroaniline |
InChI |
InChI=1S/C6H5ClN2O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H |
InChI 键 |
ZRQSYIAOCGKOJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


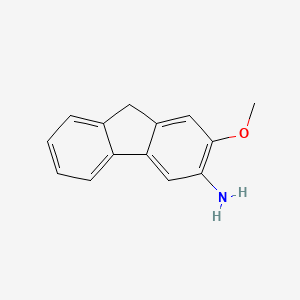
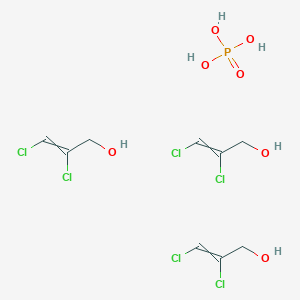
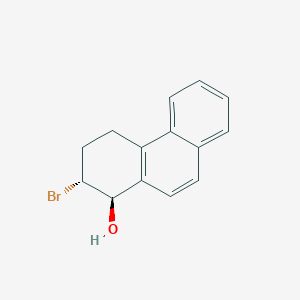
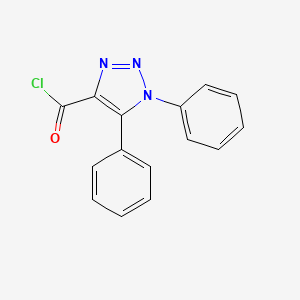
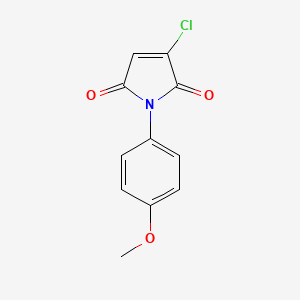
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
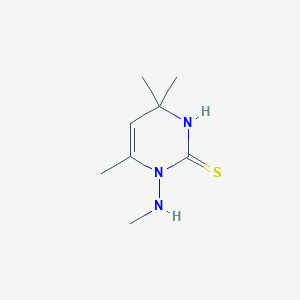

![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
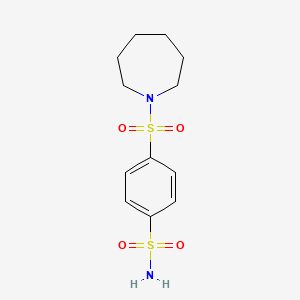
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

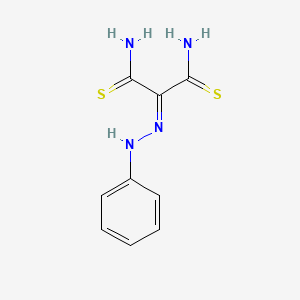
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
